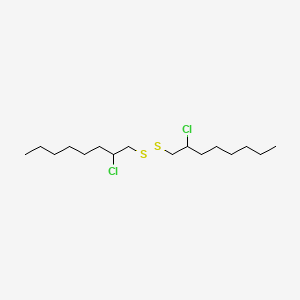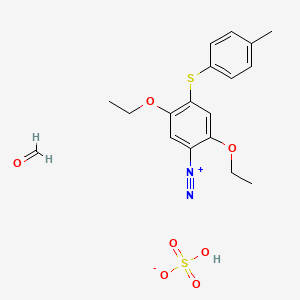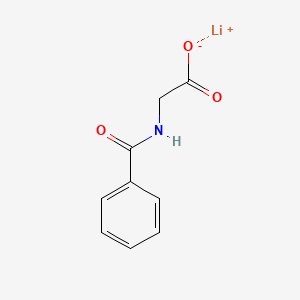
Lithium hippurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium hippurate: is a chemical compound formed by the combination of lithium and hippuric acid. It is known for its applications in various fields, including medicine and scientific research. The compound is of interest due to its unique properties and potential benefits in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium hippurate can be synthesized through the reaction of lithium hydroxide with hippuric acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide acts as a base to neutralize the hippuric acid, forming this compound and water as by-products.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium hippurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Lithium hippurate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: this compound is explored for its potential therapeutic benefits, particularly in the treatment of certain medical conditions.
Industry: The compound is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of lithium hippurate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: this compound can bind to certain enzymes, altering their activity and affecting metabolic pathways.
Modulating Ion Channels: The compound may influence ion channels, affecting the flow of ions across cell membranes and impacting cellular functions.
Interacting with Receptors: this compound can interact with specific receptors, triggering signaling pathways that lead to various physiological responses.
Comparaison Avec Des Composés Similaires
Sodium hippurate: Similar to lithium hippurate but with sodium instead of lithium.
Potassium hippurate: Another similar compound with potassium replacing lithium.
Calcium hippurate: Contains calcium instead of lithium.
Uniqueness: this compound is unique due to the presence of lithium, which imparts specific properties and potential benefits not found in other similar compounds. The lithium ion can influence various biological and chemical processes, making this compound distinct in its applications and effects.
Propriétés
Numéro CAS |
636-11-3 |
|---|---|
Formule moléculaire |
C9H8LiNO3 |
Poids moléculaire |
185.1 g/mol |
Nom IUPAC |
lithium;2-benzamidoacetate |
InChI |
InChI=1S/C9H9NO3.Li/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 |
Clé InChI |
AICGKEYEKCPLSV-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=C(C=C1)C(=O)NCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
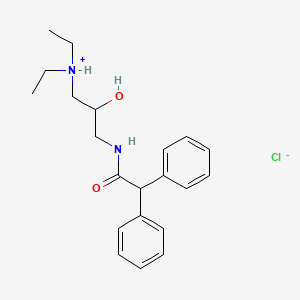
![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
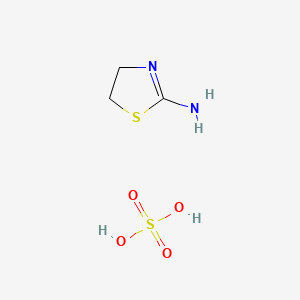
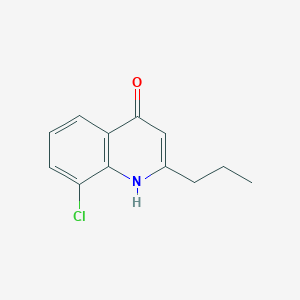
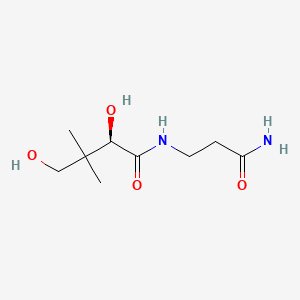
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
